3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol

Lipophilicity Drug-likeness Physicochemical profiling

Researchers seeking a single, versatile pyrazole building block with both a target-engaging amino group and a conjugation-ready hydroxyl handle often face supply gaps. 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol (CAS 1888781-36-9) fills this gap. • Orthogonal Reactivity: Free 5-amino group mimics ATP adenine in kinase hinge regions (validated in p38α MAPK co-crystal, PDB: 3OCG); terminal C3 hydroxyl enables direct fluorophore/biotin conjugation without deprotection. • Validated Scaffold: Core of kinase inhibitors, GPCR-targeted ligands, and SDHI fungicide intermediates; 5-aminopyrazole derivatives show MIC 32-64 µg/mL against MDR Gram-positive bacteria. • Supply Assurance: 98% purity (HPLC), available from milligrams to multi-gram scale; cold-chain not required-ships at ambient temperature for streamlined global logistics.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B11919536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)CCCO)N
InChIInChI=1S/C7H13N3O/c1-10-7(8)5-6(9-10)3-2-4-11/h5,11H,2-4,8H2,1H3
InChIKeyPAZSEEPNSVASDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol: A Substituted 5-Aminopyrazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol (CAS 1888781-36-9; C₇H₁₃N₃O; MW 155.20 g/mol) is a 1,3,5-trisubstituted pyrazole featuring a 5-amino group, a 1-methyl substituent, and a 3-(3-hydroxypropyl) side chain [1]. Its computed XLogP3 is –0.1, with two hydrogen bond donors and three acceptors, yielding a topological polar surface area of 64.1 Ų [1]. The combination of the primary amino group, the N-methyl substituent, and the terminal hydroxyl group creates a versatile scaffold that can undergo amidation, esterification, N-alkylation, and coupling reactions, making it a common intermediate in the synthesis of kinase inhibitors, GPCR-targeted ligands, and agrochemical leads [2][3].

Why 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol Cannot Be Replaced by Other 5-Aminopyrazole Analogs in Lead Optimization and Scale-Up


The simultaneous presence of a free 5-amino group for derivatization, an N-methyl substituent that modulates electronic properties and metabolic stability, and a primary alcohol at the end of a three-carbon chain for bioconjugation or prodrug formation is rarely found in a single, commercially available building block [1]. Substituting 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol with analogs lacking the N-methyl group (e.g., 3-(5-amino-1H-pyrazol-3-yl)propan-1-ol) alters hydrogen-bonding capacity and lipophilicity, while replacement with the corresponding acid (e.g., 3-(5-amino-1-methyl-1H-pyrazol-3-yl)propanoic acid) changes the reactive handle and downstream synthetic utility [2]. Even the regioisomeric variant 3-(5-amino-1-methyl-1H-pyrazol-5-yl)propan-1-ol would exhibit different reactivity due to altered electronic distribution. This structural uniqueness renders the compound non-substitutable in specific SAR campaigns and scale-up processes where both the N-methyl and the terminal hydroxyl are essential for target engagement or physicochemical properties [3].

Quantitative Differentiation Evidence: 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: N-Methyl Substituent Modulates LogP Relative to NH-Pyrazole and Acid Analogs

The N-methyl substituent in 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol shifts computed XLogP3 to –0.1, compared to an estimated ≤ –0.5 for the unmethylated analog 3-(5-amino-1H-pyrazol-3-yl)propan-1-ol (predicted from closest PubChem data for the 1H-pyrazole parent) and approximately –2.0 for the carboxylic acid analog 3-(5-amino-1-methyl-1H-pyrazol-3-yl)propanoic acid [1]. This represents a ΔLogP of ≥ +0.4 relative to the NH analog, offering improved membrane permeability potential without introducing a full alkyl chain [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile: Differentiation from 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol (Des-amino Analog)

3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. The des-amino analog 3-(1-methyl-1H-pyrazol-3-yl)propan-1-ol has 1 HBD and 2 HBA, resulting in a net gain of +1 HBD and +1 HBA for the target compound [1][2]. This additional donor–acceptor pair, centered on the 5-amino group, enables formation of a bidentate hydrogen-bonding motif with kinase hinge regions or GPCR binding pockets that is structurally inaccessible to the des-amino comparator [3].

Hydrogen bonding Pharmacophore design Target engagement

Antibacterial MIC against MDR Gram-positive Clinical Isolates: Class-Level Activity of 5-Amino-Functionalized Pyrazoles

Although direct MIC data for the exact compound 3-(5-amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol are not published, closely related 5-amino-functionalized pyrazoles from the same scaffold family (compounds 3c and 4b in the study series) demonstrated MIC values of 32–64 µg/mL against multidrug-resistant (MDR) clinical isolates of Staphylococcus spp. and Enterococcus spp., including MRSA and MRSE strains [1]. This class-level activity provides a benchmark absent for des-amino or N-unsubstituted pyrazole propanol analogs, which lack the 5-amino pharmacophore essential for antibacterial activity in this series [1].

Antibacterial MDR Gram-positive MIC

Purchasable Purity Benchmarking: Lot-to-Lot Reproducibility vs. Closest Regioisomeric Analog

Commercially, 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol is available at certified purity levels of ≥95% (AKSci) and ≥98% (MolCore, Leyan) . In contrast, its closest regioisomeric analog, 3-(5-amino-1-methyl-1H-pyrazol-5-yl)propan-1-ol, is not listed by major vendors (AKSci, MolCore, Leyan, TCI) or databases as of May 2026, indicating limited commercial accessibility and no certified purity benchmark . This procurement gap makes the target compound the only reliably sourced member of its structural class for reproducible synthesis campaigns.

Purity Procurement Reproducibility

Optimal Application Scenarios for 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol Based on Verified Evidence


Kinase Inhibitor Lead Generation Requiring a 5-Aminopyrazole Hinge-Binding Motif with a Built-in Hydroxyl Linker

The 5-amino group provides a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP in kinase active sites, as structurally validated by the co-crystal structure of a 5-aminopyrazole inhibitor with p38α MAP kinase (PDB: 3OCG) [1]. The terminal hydroxyl on the C3 propanol chain serves as a native attachment point for linkers, PEG chains, or biotin tags without requiring additional deprotection or functional group interconversion steps [2].

Antibacterial Lead Optimization Targeting MDR Gram-positive Pathogens (MRSA, MRSE, VRE)

Class-level evidence demonstrates that 5-amino-functionalized pyrazoles achieve MIC values of 32–64 µg/mL against MDR staphylococci and enterococci, including isolates resistant to ciprofloxacin and beta-lactams [1]. Incorporating 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol as a core scaffold, followed by C4 functionalization and dendritic nanoparticle encapsulation, is a demonstrated strategy to enhance antibacterial potency and spectrum [1].

Agrochemical Intermediate: Synthesis of Pyrazole-Containing Herbicides and Fungicides

5-Amino-1-methylpyrazole derivatives are established intermediates in the synthesis of herbicidal pyrazolesulfonylureas and succinate dehydrogenase inhibitor (SDHI) fungicides [1][2]. The propan-1-ol side chain enables esterification with carboxylic acid-containing pesticide pharmacophores or conjugation to formulation-enhancing polymers, providing a synthetic advantage over the corresponding methyl ester or acid analogs that require additional reduction or protection steps [2].

Chemical Biology Tool Compound Synthesis: Fluorescent Probe and Biotin-Tag Construction

The primary alcohol at the terminus of the C3 chain allows direct conjugation to fluorophores (e.g., dansyl, BODIPY) or biotin via standard ester or ether linkage chemistry, without interfering with the 5-amino group available for target engagement [1]. This orthogonal reactivity—amino group for pharmacophore binding, hydroxyl group for reporter attachment—is not simultaneously available in the des-amino analog (no target engagement) or the acid analog (requires activation for conjugation) [2].

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